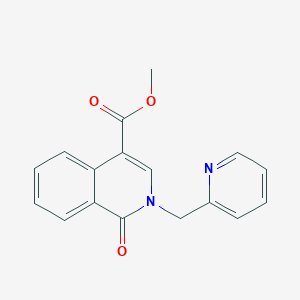

Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate

Description

Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate (CAS: 303995-32-6) is a synthetic heterocyclic compound featuring an isoquinoline core fused with a pyridine moiety. Its molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.31 g/mol . The structure includes a methyl ester group at the 4-position of the isoquinoline ring and a 2-pyridinylmethyl substituent at the 2-position, contributing to its unique electronic and steric properties.

Synthesis typically involves cyclization reactions using catalysts like aluminum chloride, as seen in analogous compounds (e.g., ), followed by purification via recrystallization . Analytical characterization employs techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name |

methyl 1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-17(21)15-11-19(10-12-6-4-5-9-18-12)16(20)14-8-3-2-7-13(14)15/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFJNVDKIASVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyridine carboxaldehyde under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or isoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and pyridine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of isoquinolinecarboxylates and pyridine derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Positional Isomerism :

- The 2-pyridinylmethyl vs. 3-pyridinylmethyl substitution (as in the second entry in Table 1) alters electronic density and steric bulk. For example, the 2-pyridinyl group may enhance π-π stacking interactions in biological targets compared to the 3-isomer .

Complex Substituents: The indole-ethyl derivative (fourth entry) introduces a 5-methoxyindole group, which may confer serotonin receptor affinity, expanding therapeutic applications . The nitro-trifluoromethylphenylamino derivative (fifth entry) exhibits high lipophilicity (predicted density: 1.496 g/cm³) and electron-withdrawing groups, enhancing stability and target binding .

Synthetic Challenges: Configurational ambiguity in similar compounds (e.g., cis/trans isomerism in tetrahydroquinoline precursors) complicates NMR analysis, as noted in . This underscores the need for X-ray crystallography to resolve substituent positions definitively .

Biological Activity

Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate is a compound with notable biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 294.30 g/mol

- CAS Number : 303995-37-1

- Structure : The compound features an isoquinoline core with a methyl ester and a pyridine moiety.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, although the exact targets are still under investigation.

- Cell Signaling Modulation : Evidence suggests it can influence various signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have highlighted the antitumor properties of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline structures exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity:

- A recent investigation found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:

- Experimental results indicate that it may protect neuronal cells from apoptosis induced by toxic agents, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Identified significant cytotoxic effects against cancer cell lines. |

| Journal of Antimicrobial Agents | Demonstrated broad-spectrum antimicrobial activity. |

| Neuroscience Letters | Showed protective effects on neuronal cells against oxidative stress. |

Q & A

Q. What are the established synthetic routes for Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate, and what are the critical reaction parameters?

A common method involves cyclization reactions using chloroacetyl intermediates and Lewis acid catalysts. For example, aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at 378 K facilitates intramolecular cyclization, achieving a 73% yield after recrystallization . Key steps include:

- Reagent selection : AlCl₃ promotes Friedel-Crafts acylation and ring closure.

- Temperature control : Prolonged heating (5 hours) at 378 K ensures complete reaction.

- Purification : Ethyl acetate extraction followed by recrystallization from ethanol yields pure crystals.

Characterization via IR (1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for amide NCO) and MS ([M]+ at m/z 245) confirms product identity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Standard methods include:

- NMR spectroscopy : ^1H NMR (300 MHz in DMSO-d₆) identifies proton environments (e.g., δ 3.65 ppm for OCH₃) but may fail to resolve stereoisomers .

- Mass spectrometry (MS) : GC-MS or high-resolution MS detects molecular ions and fragmentation patterns (m/z 245 [M]+) .

- Elemental analysis : Discrepancies between calculated (C 69.21%, H 6.37%, N 5.53%) and observed values (C 68.57%, H 6.12%, N 5.71%) indicate potential impurities, requiring recrystallization or column chromatography .

Q. How is the compound’s crystallinity and solid-state packing analyzed?

Single-crystal X-ray diffraction (SC-XRD) in monoclinic P2₁/c space group reveals:

- Unit cell dimensions: a = 8.309 Å, b = 18.524 Å, c = 8.730 Å, β = 112.30° .

- Intermolecular interactions: C–H⋯π (centroid of C5–C10) and weak C–H⋯O hydrogen bonds stabilize columnar packing along the [100] direction .

Refinement with R = 0.048 and wR = 0.174 ensures structural accuracy .

Advanced Research Questions

Q. How can stereochemical ambiguities in substituent configurations be resolved when NMR is insufficient?

When NMR cannot distinguish isomers (e.g., cis/trans configurations), complementary approaches are required:

- X-ray crystallography : Directly determines spatial arrangement of substituents, as demonstrated for structurally similar compounds .

- Computational modeling : Density functional theory (DFT) optimizes geometry and predicts NMR shifts for comparison with experimental data .

- Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .

Q. What strategies address discrepancies between theoretical and experimental elemental analysis data?

Minor deviations (e.g., 0.64% lower carbon content) may arise from:

- Incomplete combustion : Optimize sample preparation (e.g., use tin capsules for volatile compounds).

- Hydrate formation : Perform Karl Fischer titration to quantify residual water.

- Alternative analytical cross-validation : Combine with high-resolution MS to confirm molecular formula .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

Crystal packing analysis reveals:

- C–H⋯π interactions : Enhance thermal stability (melting point 398–341 K) .

- Hydrogen-bonding networks : Affect solubility and dissolution rates in polar solvents (e.g., DMSO, ethanol) .

Modifying substituents (e.g., replacing methyl with bulkier groups) disrupts these interactions, enabling tailored solid-state properties .

Q. What methodologies optimize yield and selectivity in large-scale synthesis?

- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions.

- Solvent effects : Replace 1,2-dichlorobenzene with greener solvents (e.g., cyclopentyl methyl ether) while monitoring reaction efficiency .

- Process analytical technology (PAT) : Use in-situ IR or Raman spectroscopy to track reaction progress and intermediates .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Target selection : Prioritize kinases or receptors based on structural similarity to alkaloids (e.g., isoquinoline scaffolds) .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.

- ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.